molecular formula C7H10N2O2 B13973241 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione CAS No. 4705-53-7

3,9-Diazabicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B13973241
CAS No.: 4705-53-7
M. Wt: 154.17 g/mol
InChI Key: JSSFMYFXDIRYPV-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[331]nonane-2,4-dione is a bicyclic compound that features a unique structure with two nitrogen atoms and a dione functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione involves a [3+2] cycloaddition reaction. This method typically includes the reaction of azomethine ylides with activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of aldehydes, amines, and activated alkenes under controlled temperatures and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The [3+2] cycloaddition method mentioned above could be adapted for industrial-scale production with appropriate modifications to the reaction setup and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazabicyclo[3.3.1]nonane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to other forms, such as alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,9-Diazabicyclo[3.3.1]nonane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Due to its structural features, it is explored for its potential as a pharmacophore in drug design.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,9-Diazabicyclo[3.3.1]nonane-2,4-dione is unique due to its specific arrangement of nitrogen atoms and dione functionality. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

CAS No.

4705-53-7

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

3,9-diazabicyclo[3.3.1]nonane-2,4-dione

InChI

InChI=1S/C7H10N2O2/c10-6-4-2-1-3-5(8-4)7(11)9-6/h4-5,8H,1-3H2,(H,9,10,11)

InChI Key

JSSFMYFXDIRYPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(=O)C(C1)N2

Origin of Product

United States

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